

An In-depth Technical Guide to Aurora Kinase C: Function and Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Aurora kinase C (AURKC), a key regulator of cell division with significant implications in both reproductive biology and oncology. We delve into its core functions, signaling pathways, and the landscape of inhibitory molecules, presenting data and methodologies to support advanced research and drug development efforts.

Core Functions of Aurora Kinase C

Aurora kinase C is a member of the highly conserved serine/threonine kinase family, which in mammals includes Aurora A (AURKA) and Aurora B (AURKB).[1][2] While AURKA and AURKB are broadly expressed in somatic cells, AURKC expression is predominantly restricted to meiotic cells, specifically in the testes and oocytes, where it plays a crucial role in spermatogenesis and oogenesis.[1][3]

1.1. Role in Meiosis:

In meiotic cells, AURKC is essential for proper chromosome segregation and cytokinesis.[2][3] It functions as a chromosomal passenger protein (CPP), forming a complex with Inner Centromere Protein (INCENP), Survivin, and Borealin.[2][4] This complex ensures the correct attachment of microtubules to kinetochores, regulates the spindle assembly checkpoint (SAC), and facilitates the final stages of cell division.[2] Mutations leading to a lack of functional



AURKC can result in the production of large-headed, polyploid spermatozoa, leading to male infertility.[3]

1.2. Role in Mitosis and Oncogenesis:

While its expression is low in most normal somatic tissues, AURKC is aberrantly overexpressed in a variety of cancers, including colorectal, thyroid, breast, and cervical cancers.[3][4][5] In these mitotic cells, AURKC can functionally compensate for AURKB due to their high sequence homology (75% identity in the kinase domain).[3][6] Overexpression of AURKC in cancer cells is associated with increased proliferation, migration, and tumorigenicity.[3][5] It has been shown to promote oncogenesis by influencing key signaling pathways that regulate cell survival and apoptosis.[4]

Signaling Pathways

AURKC, primarily as part of the Chromosomal Passenger Complex (CPC), exerts its function through the phosphorylation of a multitude of downstream substrates. Its activity is tightly regulated and crucial for mitotic and meiotic fidelity.

2.1. Activation and Substrate Phosphorylation:

Similar to AURKB, AURKC's kinase activity is stimulated by its interaction with the IN-box domain of INCENP, leading to autophosphorylation on a key threonine residue within its activation loop.[3] The consensus phosphorylation motif for both AURKB and AURKC is (R-X-S/T-Φ), where Φ is a hydrophobic residue.[3]

Key substrates of AURKC include:

- Histone H3: Phosphorylation at Serine 10 is a hallmark of Aurora kinase activity and is involved in chromosome condensation.[3]
- CENP-A (Centromere Protein A): Phosphorylation of this centromeric histone is critical for the recruitment of other kinetochore proteins and ensuring proper chromosome segregation.

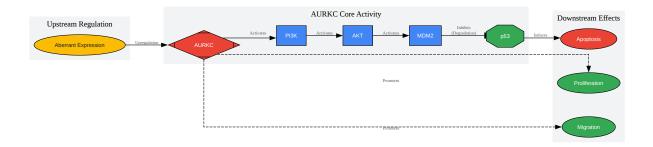
 [7]
- Transforming Acidic Coiled-Coil 1 (TACC1): Phosphorylation of TACC1 is linked to cell transformation.[3]



• TRF2 (Telomeric Repeat-Binding Factor 2): Implicated in the regulation of telomere length.[3]

2.2. Oncogenic Signaling:

In cancer cells, aberrantly expressed AURKC contributes to tumorigenesis through pathways that promote cell survival and proliferation. One significant pathway involves the activation of the PI3K/AKT signaling cascade. AURKC can activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, can phosphorylate and activate MDM2, a negative regulator of the p53 tumor suppressor. This leads to the degradation of p53, thereby inhibiting apoptosis and promoting cell survival.[4]



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AURKC Oncogenic Signaling Pathway

Inhibition of Aurora Kinase C

The overexpression of Aurora kinases in numerous cancers has made them attractive targets for therapeutic intervention.[3] A variety of small molecule inhibitors have been developed, ranging from pan-Aurora inhibitors that target all three isoforms to more selective inhibitors.



3.1. Inhibitor Data:

The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized Aurora kinase inhibitors against AURKA, AURKB, and AURKC.

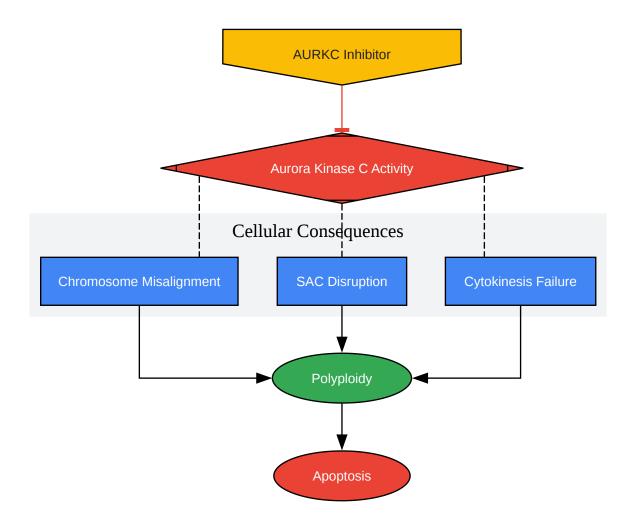
Inhibitor	AURKA IC50 (nM)	AURKB IC50 (nM)	AURKC IC50 (nM)	Selectivity Profile
SNS-314	9	31	3	Pan-Aurora
AMG 900	5	4	1	Pan-Aurora
Danusertib (PHA-739358)	13	79	61	Pan-Aurora
Tozasertib (VX- 680)	0.6 (Kiapp)	18 (Ki)	4.6 (Ki)	Pan-Aurora
CCT137690	15	25	19	Pan-Aurora
PHA-680632	27	135	120	Pan-Aurora
CYC116	44	19	65	Pan-Aurora
GSK1070916	>350	3.5	6.5	AURKB/C selective
MK-5108 (VX- 689)	0.064	~14	~12	AURKA selective

Data compiled from multiple sources.[3]

3.2. Cellular Consequences of Inhibition:

Inhibition of AURKC, often in conjunction with AURKB due to inhibitor cross-reactivity, leads to a range of cellular defects. These include failures in chromosome alignment, disruption of the spindle assembly checkpoint, and failed cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.





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Consequences of AURKC Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AURKC function and inhibition.

4.1. In Vitro Kinase Inhibition Assay (Luminescence-based):

This protocol is adapted from the Chemi-Verse™ Aurora Kinase C Assay Kit and utilizes the ADP-Glo™ technology to measure kinase activity by quantifying ADP production.[1]

Materials:

Recombinant AURKC enzyme



- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ATP
- Test inhibitors dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well plates
- Luminometer

Procedure:

- Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP).
- Inhibitor Addition: Serially dilute the test inhibitors in the appropriate buffer with a constant final DMSO concentration (not to exceed 1%). Add 2.5 μL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
- Enzyme Addition: Dilute the recombinant AURKC enzyme in Kinase Assay Buffer. Add 10 μ L of the diluted enzyme to the wells containing the inhibitor. For "Blank" wells, add 10 μ L of Kinase Assay Buffer without the enzyme.
- Reaction Incubation: Initiate the kinase reaction by adding 12.5 μ L of the Master Mix to all wells. Incubate the plate at 30°C for 45 minutes.
- Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
- Signal Generation: Add 50 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a



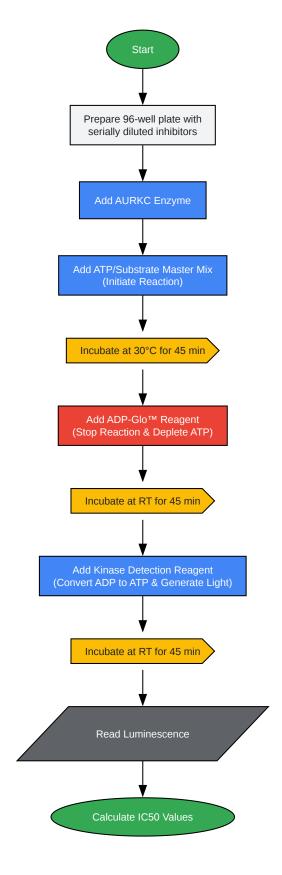




luciferase to produce a luminescent signal. Incubate at room temperature for another 45 minutes.

- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
 The signal intensity is directly proportional to the amount of ADP produced and thus to the AURKC activity.
- Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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Workflow for In Vitro Kinase Inhibition Assay



4.2. Western Blot for AURKC and Substrate Phosphorylation:

This protocol provides a general framework for detecting total AURKC levels and the phosphorylation status of its substrates (e.g., phospho-Histone H3) in cell lysates.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-AURKC, anti-phospho-Histone H3 Ser10, loading control like anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Sample Preparation: Treat cells with inhibitors or other stimuli. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until



adequate separation is achieved.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AURKC) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities to quantify protein levels.
- 4.3. Cell Viability Assay (MTT or ATP-based):

This protocol outlines a method to assess the effect of AURKC inhibitors on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well cell culture plates
- Test inhibitors
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR a commercial ATP-based assay kit (e.g., ATPLite™).



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Inhibitor Treatment: Treat the cells with a range of concentrations of the AURKC inhibitor. Include a vehicle-only control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- · Viability Measurement:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at ~570 nm.
 - ATP-based Assay: Follow the manufacturer's protocol to lyse the cells and measure the ATP content via a luciferase reaction. Luminescence is proportional to the number of viable cells.
- Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage
 of cell viability against the inhibitor concentration to determine the GI50 (concentration for
 50% growth inhibition).

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